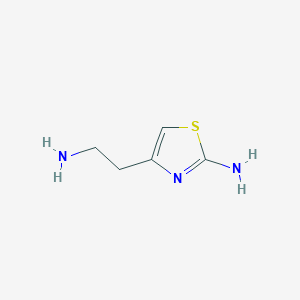

4-(2-Aminoethyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAMNRCCCIYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449967 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124458-10-2 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine (CAS No. 124458-10-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 2-aminothiazole derivatives. The guide covers the physicochemical properties, a detailed synthetic protocol based on the Hantzsch thiazole synthesis, and a summary of the known biological activities of the 2-aminothiazole scaffold. Due to the limited availability of experimental data for this specific molecule, spectral data predictions and a generalized biological context are provided.

Chemical Properties

This compound is a heterocyclic compound featuring a 2-aminothiazole core with a 2-aminoethyl substituent at the 4-position. The presence of two primary amine groups and the thiazole ring system imparts this molecule with unique chemical characteristics and potential for diverse biological activities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 124458-10-2 | [1] |

| Molecular Formula | C₅H₉N₃S | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Hazard | Irritant | [1] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-haloketone with a protected amino group on the side chain would be reacted with thiourea.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A plausible synthetic route for this compound is outlined below. This involves the reaction of a protected 4-halo-1-aminobutan-2-one with thiourea, followed by deprotection.

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

Materials:

-

N-(4-chloro-3-oxobutyl)acetamide (or other suitably protected 4-halo-1-aminobutan-2-one)

-

Thiourea

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of N-(4-(2-amino-1,3-thiazol-4-yl)ethyl)acetamide (Protected Intermediate):

-

To a solution of N-(4-chloro-3-oxobutyl)acetamide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection to yield this compound:

-

Dissolve the purified protected intermediate in a solution of 6M hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and basify with a concentrated solution of sodium hydroxide to pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~6.5 | 1H, s, H-5 (thiazole ring) |

| ~4.5 | 2H, br s, -NH₂ (on thiazole) |

| ~2.9 | 2H, t, -CH₂- (adjacent to thiazole) |

| ~2.7 | 2H, t, -CH₂- (adjacent to amine) |

| ~1.5 | 2H, br s, -NH₂ (on ethyl chain) |

Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary amines (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H (thiazole ring) |

| 2960-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1650-1580 | N-H bend (scissoring) | Primary amines (-NH₂) |

| 1550-1450 | C=C and C=N stretch | Thiazole ring |

| 1335-1250 | C-N stretch | Aromatic amine |

| 1250-1020 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve:

-

Loss of the aminoethyl side chain: Cleavage of the bond between the thiazole ring and the ethyl group.

-

Alpha-cleavage: Fragmentation adjacent to the amine groups.

-

Fragmentation of the thiazole ring: Characteristic breakdown of the heterocyclic system.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the literature, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4][5]

General Biological Activities of 2-Aminothiazoles

Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Inhibition of various kinases, tubulin polymerization, and induction of apoptosis.[6]

-

Antimicrobial: Activity against a broad spectrum of bacteria and fungi.

-

Anti-inflammatory: Modulation of inflammatory pathways.

-

Antiviral: Including activity against HIV.[3]

-

Neuroprotective: Potential therapeutic agents for neurodegenerative diseases.

Potential Signaling Pathways

Given the prevalence of 2-aminothiazoles as kinase inhibitors, it is plausible that this compound could interact with various protein kinases involved in cellular signaling pathways. A hypothetical model of such an interaction is depicted below.

Caption: Hypothetical inhibition of a protein kinase by this compound.

It is crucial to note that this represents a generalized mechanism, and the actual biological targets and signaling pathways for this specific compound would need to be determined through rigorous experimental investigation.

Conclusion

This compound is a molecule of interest due to its 2-aminothiazole core, a scaffold known for its diverse and significant biological activities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral data. While specific experimental data for this compound is limited, the information presented herein, based on the well-documented chemistry and biology of the 2-aminothiazole class, serves as a valuable resource for researchers and drug development professionals. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full therapeutic potential.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

"4-(2-Aminoethyl)-1,3-thiazol-2-amine" IUPAC name and synonyms

This technical guide provides an in-depth overview of 4-(2-Aminoethyl)-1,3-thiazol-2-amine, a member of the 2-aminothiazole class of compounds. This class is of significant interest to researchers in medicinal chemistry and drug development due to the broad range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines the nomenclature, physicochemical properties, a representative synthetic protocol, and a general workflow for the investigation of this class of compounds.

Nomenclature

-

IUPAC Name: this compound

-

CAS Number: 124458-10-2[6]

-

Synonyms: At present, there are no widely recognized synonyms for this specific compound. The parent structure, 2-aminothiazole, is also known as 1,3-thiazol-2-amine.[7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for researchers involved in its synthesis, formulation, and biological evaluation.

| Property | Value | Source |

| Molecular Formula | C5H9N3S | [6] |

| Molecular Weight | 143.21 g/mol | [6] |

| MDL Number | MFCD08059799 | [6] |

| Hazard | Irritant | [6] |

Note: Further experimental validation of properties such as melting point, boiling point, and solubility is recommended.

Experimental Protocols: Synthesis

A common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of a thiourea with an α-haloketone or α-haloaldehyde. The following is a representative protocol adapted for the potential synthesis of 2-aminothiazole derivatives.

General Synthesis of 4-substituted-2-aminothiazoles:

-

Reaction Setup: A solution of a substituted thiourea (1.0 equivalent) is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Addition of Reagents: To this solution, an appropriate α-bromoketone (1.1 equivalents) and a base, such as triethylamine (2.0 equivalents), are added successively.

-

Reaction Conditions: The reaction mixture is heated, typically between 70°C and reflux temperature, for a period of 2 to 4 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.[8]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-aminothiazole derivatives, a process central to drug discovery and development.

Caption: Workflow for the synthesis and evaluation of 2-aminothiazole derivatives.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The methodologies and workflows described are based on established practices in the synthesis and evaluation of the broader 2-aminothiazole class of compounds, which continue to be a promising area of research for new therapeutic agents.

References

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

"4-(2-Aminoethyl)-1,3-thiazol-2-amine" CAS 124458-10-2

An In-Depth Technical Guide to 4-(2-Aminoethyl)-1,3-thiazol-2-amine (CAS 124458-10-2)

This technical guide provides a comprehensive overview of the chemical compound this compound, with the CAS number 124458-10-2. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the available physicochemical data, potential synthetic pathways, and prospective biological activities based on the broader class of 2-aminothiazoles.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 124458-10-2 | [1] |

| Molecular Formula | C₅H₉N₃S | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

| Appearance | Not specified (often available as a salt, e.g., dihydrochloride) | |

| Hazard Identification | Irritant | [1] |

Synthesis and Manufacturing

Based on this established methodology, a plausible synthetic route for this compound would involve the reaction of a suitably protected 4-halo-1-aminobutan-2-one derivative with thiourea. The choice of protecting group for the aminoethyl side chain would be crucial to prevent unwanted side reactions and would need to be removed in a subsequent step to yield the final product.

A potential synthetic workflow is outlined in the diagram below.

Caption: Plausible synthetic workflow for this compound.

It is important to note that this compound is referenced as a reactant in the synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine, as mentioned in literature associated with a Pfizer Inc. patent. This suggests its utility as a building block in the creation of more complex molecules.

Biological Activity and Potential Applications

Direct and specific biological activity data, such as IC₅₀ or MIC values, for this compound are not extensively documented in publicly accessible literature. However, the 2-aminothiazole scaffold is a well-recognized privileged structure in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[3][4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial Activity: The 2-aminothiazole moiety is present in several antimicrobial agents.[2]

-

Anticancer Activity: Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent antiproliferative effects.[4][5]

-

Anti-inflammatory Activity: The structural motif is also found in compounds with anti-inflammatory properties.

Given the prevalence of the 2-aminothiazole core in pharmacologically active molecules, it is plausible that this compound could serve as a valuable starting point or intermediate for the development of novel therapeutics in these areas.

Experimental Protocols

Detailed experimental protocols for biological assays specifically utilizing this compound are not available in the reviewed literature. However, for researchers interested in evaluating the potential biological activities of this compound, standard assays relevant to the 2-aminothiazole class can be employed.

General Protocol for In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

-

Cell Culture: Plate human cancer cell lines (e.g., SGC-7901, A549, HT-1080) in 96-well plates at a suitable density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The logical workflow for such an experiment is depicted below.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(2-Aminoethyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic characterization, and potential biological significance of this molecule. All quantitative data is presented in structured tables, and experimental protocols are described to facilitate replication and further investigation. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern of this compound suggests its potential interaction with biological targets that recognize primary amines and the thiazole heterocycle. This guide aims to provide a thorough technical foundation for researchers working with this and related compounds.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 124458-10-2 | [1] |

| Molecular Formula | C₅H₉N₃S | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

| Canonical SMILES | C1=C(SC(=N1)N)CCN | |

| InChI Key | LZHGBLUAJMICBZ-UHFFFAOYSA-N | |

| Appearance | Not specified (likely solid) | |

| Hazard | Irritant | [1] |

A dihydrochloride salt of this compound is also commercially available with the CAS number 89364-16-9.[2]

Synthesis and Structural Elucidation

The primary route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, a key intermediate is a halogenated derivative of 4-aminobutan-2-one, where the primary amino group is appropriately protected.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This pathway involves the protection of the amino group of 4-aminobutan-2-one, followed by α-halogenation, and subsequent cyclization with thiourea.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminobutan-2-one (Hypothetical)

-

Dissolve 4-aminobutan-2-one hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with aqueous acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the protected ketone.

Protocol 2: α-Bromination of N-Boc-4-aminobutan-2-one (Hypothetical)

-

Dissolve N-Boc-4-aminobutan-2-one in an appropriate solvent (e.g., tetrahydrofuran).

-

Add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with an organic solvent and purify by column chromatography.

Protocol 3: Hantzsch Thiazole Synthesis and Deprotection (General Procedure)

-

Dissolve the α-bromoketone from the previous step in ethanol.

-

Add an equimolar amount of thiourea.

-

Reflux the mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the N-protected product and purify if necessary.

-

Deprotect the Boc group using an acidic solution (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Spectroscopic Data for Structure Confirmation

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | - Signal for the thiazole proton (C5-H) around 6.0-7.0 ppm. - Triplets for the two methylene groups (-CH₂-CH₂-) of the ethyl side chain. - Broad singlet for the primary amine protons (-NH₂) of the side chain. - Broad singlet for the 2-amino group protons on the thiazole ring. |

| ¹³C NMR | - Signal for the C2 carbon of the thiazole (attached to two nitrogens) significantly downfield (>160 ppm). - Signals for the C4 and C5 carbons of the thiazole ring. - Signals for the two methylene carbons of the ethyl side chain. |

| FTIR (cm⁻¹) | - N-H stretching vibrations for the two amino groups in the 3100-3500 cm⁻¹ region. - C=N and C=C stretching vibrations of the thiazole ring around 1500-1650 cm⁻¹. - C-N stretching vibrations. - C-H stretching and bending vibrations. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 143. - Fragmentation pattern corresponding to the loss of the aminoethyl side chain or parts of the thiazole ring. |

Potential Biological Activity and Signaling Pathways

The structural similarity of this compound to histamine suggests its potential interaction with histamine receptors. Specifically, the 2-aminothiazole moiety has been explored as a scaffold for histamine H3 receptor (H3R) ligands.[3][4] The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3R have shown therapeutic potential in various neurological and cognitive disorders.

Proposed Signaling Pathway Interaction

Caption: Potential interaction with the histamine H3 receptor signaling pathway.

As a potential H3R antagonist, this compound would bind to the receptor and block the inhibitory effect of histamine on neurotransmitter release. This would lead to an increase in the release of various neurotransmitters, which is the basis for the therapeutic effects of H3R antagonists.

Conclusion

The structure of this compound can be confidently elucidated through a combination of systematic synthesis and comprehensive spectroscopic analysis. The Hantzsch thiazole synthesis provides a reliable method for its preparation. While experimental data for this specific molecule is sparse, predictions based on analogous compounds provide a solid framework for its characterization. Its structural features strongly suggest potential activity as a histamine H3 receptor ligand, warranting further investigation into its pharmacological profile and therapeutic potential. This guide provides the necessary foundational information for researchers to pursue further studies on this promising compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 89364-16-9|this compound Dihydrochloride|this compound Dihydrochloride|-范德生物科技公司 [bio-fount.com]

- 3. Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-imidazole histamine H3 ligands, Part 2: New 2-substituted benzothiazoles as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine (Amthamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for 4-(2-Aminoethyl)-1,3-thiazol-2-amine, a compound widely known in scientific literature as Amthamine. Amthamine is a potent and highly selective histamine H₂ receptor agonist.[1] Its primary mechanism involves the activation of the H₂ receptor, a G-protein coupled receptor (GPCR), which initiates a canonical signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway culminates in the activation of Protein Kinase A (PKA) and the phosphorylation of downstream effector proteins, mediating a range of physiological responses. This guide details the molecular interactions, signaling pathways, quantitative pharmacology, and established experimental protocols relevant to the study of Amthamine.

Core Mechanism of Action: Histamine H₂ Receptor Agonism

The principal mechanism of action of Amthamine is its function as a full and selective agonist at the histamine H₂ receptor.[2] The H₂ receptor is an integral membrane protein belonging to the rhodopsin-like family of GPCRs.[3]

The H₂ Receptor Signaling Cascade

Upon binding of Amthamine to the H₂ receptor, the receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cAMP.[3][4][5]

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets on serine and threonine residues, thereby modulating their activity and eliciting specific cellular responses.[3][4] Key physiological outcomes of this pathway include the stimulation of gastric acid secretion, smooth muscle relaxation, and modulation of immune cell function.[3]

Caption: Canonical Gs-coupled signaling pathway of the Histamine H₂ receptor activated by Amthamine.

Pharmacological Profile

Amthamine is characterized by its high selectivity and potency as an H₂ receptor agonist, making it a valuable tool for pharmacological research.

Selectivity

Amthamine exhibits marked specificity for the H₂ receptor. Studies have consistently shown that it has no significant activity at H₁ receptors and functions only as a weak antagonist at H₃ receptors.[6] This selectivity is crucial for isolating and studying H₂ receptor-mediated effects without the confounding influence of other histamine receptor subtypes.

Potency and Efficacy

Amthamine is a full agonist, demonstrating efficacy comparable to or slightly greater than histamine in various experimental models.[2][6] Its potency has been quantified in several in vitro and in vivo systems.

Table 1: In Vitro Potency and Affinity of Amthamine

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| pD₂ | Guinea Pig Right Atrium | 6.21 | [6] |

| pKᵢ | Recombinant Human H₂ Receptor | 5.2 | |

| EC₅₀ | Rat Isolated Gastric Fundus | 18.9 µmol/L | [2] |

| pEC₅₀ | H₂-transfected CHO cells | Dependent on H₂R expression level |[7][8] |

Table 2: In Vivo Efficacy of Amthamine on Gastric Acid Secretion

| Model | Parameter | Value | Reference |

|---|---|---|---|

| Conscious Cats (gastric fistula) | ED₅₀ | 0.069 µmol/kg/h | [2] |

| Anesthetized Rats (lumen-perfused) | ED₅₀ | 11.69 µmol/kg (i.v.) |[2] |

Key Physiological and Cellular Effects

Activation of H₂ receptors by Amthamine elicits several well-documented physiological responses.

-

Stimulation of Gastric Acid Secretion: This is the most prominent and widely studied effect. Amthamine is a potent secretagogue, inducing a dose-dependent increase in gastric acid production in both in vivo and in vitro models.[2][9]

-

Cardiovascular Effects: Amthamine induces a positive inotropic effect on the heart, as demonstrated in isolated human atrial muscle.[10] It also causes vasodilation of cerebral arteries. At doses higher than those required for H₂ activation, Amthamine can interact with the adrenergic system, causing a modest increase in blood pressure and tachycardia, likely through a tyramine-like action and direct activation of alpha-2 adrenoceptors.[11]

-

Smooth Muscle Relaxation: H₂ receptor activation leads to smooth muscle relaxation, contributing to vasodilation.[3]

-

Immune Modulation: The H₂ receptor is involved in regulating immune responses. Its activation can inhibit antibody synthesis, T-cell proliferation, and cytokine production.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Amthamine.

Protocol: In Vitro cAMP Accumulation Assay

This assay directly measures the functional consequence of H₂ receptor activation by quantifying the production of the second messenger cAMP.

Objective: To determine the dose-dependent effect of Amthamine on intracellular cAMP levels in cells expressing the histamine H₂ receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human histamine H₂ receptor.

-

Cell Culture Medium: Standard medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate selection antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) solution (e.g., 1 mM in assay buffer).

-

Amthamine stock solution.

-

cAMP Assay Kit: Commercially available kit (e.g., HTRF, TR-FRET, or ELISA-based).[8]

Procedure:

-

Cell Seeding: Plate the H₂ receptor-expressing cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

-

Pre-incubation with PDE Inhibitor: Aspirate the medium and add the assay buffer containing the PDE inhibitor (e.g., 1 mM IBMX). Incubate for 15-30 minutes at 37°C.[7][12] This step prevents the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Add varying concentrations of Amthamine to the wells. Include a vehicle control (for basal level) and a positive control (e.g., histamine or forskolin). Incubate for 10-30 minutes at 37°C.[12][13]

-

Cell Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit (HTRF, TR-FRET, or ELISA).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).

Caption: Experimental workflow for a cell-based cAMP accumulation assay.

Protocol: Isolated Tissue Bath for Myocardial Contractility

Objective: To assess the direct inotropic effects of Amthamine on cardiac tissue.

Materials:

-

Tissue Source: Human atrial appendages from patients undergoing heart surgery or right atria from guinea pigs.[6][10]

-

Organ Bath System: Equipped with temperature control (37°C), aeration (95% O₂, 5% CO₂), and an isometric force transducer.

-

Physiological Salt Solution: Krebs-Henseleit solution.

-

Amthamine stock solution.

-

Electrical stimulator.

Procedure:

-

Tissue Preparation: Dissect pectinate muscle segments (for human tissue) or the right atrium (for guinea pig) and mount them in the organ bath chamber under a resting tension.[10]

-

Equilibration: Allow the tissue to equilibrate in the oxygenated Krebs-Henseleit solution at 37°C for at least 60 minutes. Pace the tissue electrically at a constant frequency (e.g., 1 Hz).

-

Baseline Recording: Record the baseline contractile force.

-

Cumulative Dosing: Add Amthamine to the bath in a cumulative, stepwise manner, allowing the response to stabilize at each concentration before adding the next.

-

Data Acquisition: Record the isometric contractile force throughout the experiment.

-

Data Analysis: Express the change in contractile force as a percentage of the baseline. Plot the response against the logarithm of the Amthamine concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ. To confirm H₂ receptor mediation, the experiment can be repeated in the presence of a selective H₂ antagonist like famotidine.[10]

Caption: Pharmacological selectivity profile of Amthamine at histamine receptors.

References

- 1. Amthamine - Wikipedia [en.wikipedia.org]

- 2. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Biological Activity of 2-Amino-4-(2-aminoethyl)thiazole: A Histamine H2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-amino-4-(2-aminoethyl)thiazole and its closely related analog, Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole). The primary pharmacological action of this structural class is potent and selective agonism at the histamine H2 receptor. This document details the quantitative pharmacology, underlying signaling pathways, and detailed experimental protocols for the assessment of these compounds. The information presented is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry engaged in the study of histamine receptors and the development of novel therapeutic agents.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. While extensive research has explored substitutions at various positions of the thiazole ring, the focus of this guide is the specific substitution of a 2-aminoethyl group at the 4-position. Although literature on the exact molecule 2-amino-4-(2-aminoethyl)thiazole is sparse, its close analog, Amthamine, has been well-characterized as a potent and selective histamine H2 receptor agonist. This guide will leverage the extensive data on Amthamine to infer the biological activity of the core 2-amino-4-(2-aminoethyl)thiazole structure.

The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of gastric acid secretion and also plays roles in smooth muscle relaxation and immune responses.[1] Agonism at this receptor has been a critical area of study for understanding physiological processes and for the development of therapeutic agents.

Quantitative Pharmacological Data

The biological activity of 2-amino-4-(2-aminoethyl)thiazole analogs is best understood through their quantitative pharmacological parameters. The following tables summarize the binding affinities and functional potencies of Amthamine and other key reference compounds at the histamine H2 receptor.

Table 1: Histamine H2 Receptor Binding Affinities (Ki)

| Compound | Species | Radioligand | Preparation | Ki (nM) | Reference |

| Amthamine | Human | [125I]iodoaminopotentidine | CHO cells | 6310 | [2] |

| Amthamine | Rat | [125I]iodoaminopotentidine | CHO cells | 11480 (Kd) | [2] |

| Tiotidine | Guinea Pig | [3H]Tiotidine | Lung Parenchyma | 8.5 (Kd) | [3] |

| Tiotidine | Rat | [3H]Tiotidine | Neonatal Astrocytes | 4.7 (Kd) | [3] |

| Clonidine | Guinea Pig | Not Specified | HEK cells | >10000 | [4] |

Table 2: Histamine H2 Receptor Functional Potency

| Compound | Assay | Species/Tissue | Parameter | Value | Reference |

| Amthamine | Gastric Acid Secretion | Conscious Cats | ED50 | 0.069 µmol/kg/h | [5] |

| Amthamine | Gastric Acid Secretion | Anesthetized Rats | ED50 | 11.69 µmol/kg (i.v.) | [5] |

| Amthamine | Gastric Fundus Contraction | Rat | EC50 | 18.9 µmol/L | [5] |

| Amthamine | Guinea Pig Right Atrium | Guinea Pig | pD2 | 6.21 | [6] |

| Amthamine | Positive Inotropic Activity | Human Atrial Appendages | EC50 | ~10 µM | [7] |

| Histamine | Guinea Pig Right Atrium | Guinea Pig | pD2 | ~6.0 | [6] |

| Dimaprit | Guinea Pig Right Atrium | Guinea Pig | pD2 | ~5.5 | [6] |

Signaling Pathways

Activation of the histamine H2 receptor by an agonist such as 2-amino-4-(2-aminoethyl)thiazole initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

In addition to the canonical Gs-cAMP pathway, evidence suggests that the histamine H2 receptor can also signal through alternative pathways, including the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[10][11] This biased agonism, where a ligand can preferentially activate one signaling pathway over another, is an area of active research.

Experimental Protocols

Synthesis of 2-Amino-4-(2-aminoethyl)thiazole Analogs

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[2][12] This method involves the condensation of an α-haloketone with a thiourea derivative.

A general procedure is as follows:

-

Preparation of the α-haloketone: The appropriate ketone is halogenated, typically with bromine, to yield the α-haloketone. For the synthesis of a 2-amino-4-(2-aminoethyl)thiazole precursor, a protected β-aminoketone would be required.

-

Condensation with Thiourea: The α-haloketone is reacted with thiourea in a suitable solvent, such as ethanol.

-

Cyclization and Dehydration: The reaction mixture is typically heated to promote intramolecular cyclization and subsequent dehydration to form the thiazole ring.

-

Purification: The final product is purified by standard methods such as recrystallization or column chromatography.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the histamine H2 receptor using [3H]-tiotidine, a potent H2 receptor antagonist, as the radioligand.[3][13][14]

Materials:

-

Cell membranes expressing the histamine H2 receptor

-

[3H]-Tiotidine

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled tiotidine (for determination of non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare crude cell membranes from a cell line stably or transiently expressing the human or other species' histamine H2 receptor. This typically involves cell lysis, homogenization, and differential centrifugation.[3]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Binding buffer, [3H]-tiotidine, and membrane preparation.

-

Non-specific Binding: Unlabeled tiotidine (e.g., 10 µM), [3H]-tiotidine, and membrane preparation.

-

Competition: Serial dilutions of the test compound, [3H]-tiotidine, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Right Atrium

This ex vivo assay measures the functional potency of histamine H2 receptor agonists by assessing their chronotropic effect on the spontaneously beating guinea pig right atrium.[6][15]

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

Organ bath with temperature control and aeration

-

Force transducer and data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the heart. Isolate the right atrium and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Agonist Addition: Add cumulative concentrations of the test compound to the organ bath and record the increase in heart rate.

-

Data Analysis: Plot the change in heart rate against the log concentration of the agonist to generate a concentration-response curve and determine the EC50 or pD2 value.

Conclusion

The 2-amino-4-(2-aminoethyl)thiazole scaffold represents a potent and selective class of histamine H2 receptor agonists. The extensive pharmacological data available for its analog, Amthamine, provides a strong foundation for understanding its biological activity. This technical guide has summarized the key quantitative data, detailed the relevant signaling pathways, and provided comprehensive experimental protocols for the characterization of these compounds. This information is intended to facilitate further research into this important class of molecules and their potential therapeutic applications.

References

- 1. Dimaprit, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. Clonidine stimulates force of contraction via histamine H2 receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 9. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 10. Histamine regulates the MAPK pathway via the H(2) receptor in PANC-1 human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The determination of receptor constants for histamine H2-agonists in the guinea-pig isolated right atrium using an irreversible H2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Aminoethyl)-1,3-thiazol-2-amine as a Histamine H2-Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-1,3-thiazol-2-amine as a potential histamine H2-receptor agonist. Due to the limited publicly available data on this specific compound, this paper leverages information on the closely related and well-characterized analog, amthamine [2-amino-5-(2-aminoethyl)-4-methylthiazole], to infer its potential pharmacological profile and experimental characterization. This document covers the presumed chemical properties, plausible synthesis, expected pharmacological activity, and the canonical and alternative signaling pathways of histamine H2-receptor activation. Detailed experimental protocols for the characterization of such a compound are also provided.

Introduction: The Histamine H2 Receptor

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in various physiological processes, most notably the stimulation of gastric acid secretion.[1] Activation of the H2 receptor by its endogenous ligand, histamine, initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[1] For decades, H2 receptor antagonists have been a cornerstone in the treatment of acid-related gastrointestinal disorders.[2] However, the study of H2 receptor agonists is crucial for understanding receptor function, elucidating downstream signaling pathways, and exploring potential therapeutic applications in other areas, such as cardiovascular and immune modulation.[3]

2-aminothiazole derivatives have emerged as a promising class of histamine H2 receptor agonists.[4] This guide focuses on the potential of this compound within this chemical class.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₉N₃S

-

Molecular Weight: 143.21 g/mol

Synthesis:

A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This method generally involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of the target compound, a protected β-amino-α-haloketone derivative would be reacted with thiourea, followed by deprotection.

General Synthetic Scheme:

-

Protection of the amine: The amino group of a suitable starting material, such as 4-aminobutan-2-one, is protected with a protecting group (e.g., Boc, Cbz).

-

Halogenation: The protected aminoketone is halogenated at the α-position, typically using bromine or chlorine.

-

Hantzsch Thiazole Synthesis: The resulting α-halo-β-aminoketone is condensed with thiourea in a suitable solvent, such as ethanol, often with heating, to form the thiazole ring.

-

Deprotection: The protecting group on the aminoethyl side chain is removed under appropriate conditions to yield the final product, this compound.

Pharmacological Data

Table 1: Pharmacological Data for the H2-Receptor Agonist Amthamine (Analog of this compound)

| Compound | Assay System | Parameter | Value | Reference |

| Amthamine | Guinea pig right atrium | pD₂ | 6.21 | [4] |

| Amthamine | Rat isolated gastric fundus | EC₅₀ | 18.9 µmol/L | [5] |

| Amthamine | Conscious cats (gastric fistula) | ED₅₀ (acid secretion) | 0.069 µmol/kg/h | [5] |

| Amthamine | Anesthetized rats (lumen-perfused stomach) | ED₅₀ (acid secretion) | 11.69 µmol/kg (i.v.) | [5] |

Disclaimer: The data presented above is for amthamine, a close structural analog of this compound. This data is provided for illustrative purposes to suggest the potential potency and efficacy of the target compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of a putative H2-receptor agonist like this compound.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the histamine H2 receptor using a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H2 receptor.

-

Radioligand: [³H]-Tiotidine (a potent H2 antagonist).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Ligand: High concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM Tiotidine).

-

Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail.

-

96-well plates.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of binding buffer.

-

Non-specific Binding: 25 µL of 10 µM Tiotidine.

-

Test Compound: 25 µL of serially diluted this compound.

-

-

Add 25 µL of [³H]-Tiotidine at a concentration near its Kₐ to all wells.

-

Add 150 µL of the membrane preparation (20-50 µg of protein) to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human histamine H2 receptor.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: this compound.

-

Reference Agonist: Histamine or Amthamine.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the buffer containing the phosphodiesterase inhibitor for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound or the reference agonist to the wells. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways

Activation of the histamine H2 receptor primarily initiates the canonical Gs-protein signaling cascade. However, evidence for alternative signaling pathways also exists.

Canonical Gs-cAMP Signaling Pathway

The binding of an agonist like this compound to the H2 receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.[1]

Caption: Canonical H2 Receptor Signaling Pathway.

Alternative MAPK/ERK Signaling Pathway

Some studies suggest that H2 receptors can also signal through G-protein independent or alternative pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through mechanisms involving Gβγ subunits or other scaffolding proteins.

Caption: Potential H2R-Mediated MAPK/ERK Pathway.

Conclusion

This compound represents a potentially valuable chemical entity for the study of histamine H2 receptor pharmacology. Based on the data from its close analog, amthamine, it is expected to be a potent and selective H2-receptor agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for its synthesis, characterization, and the elucidation of its mechanism of action. Further research is warranted to isolate and characterize this compound to confirm its pharmacological profile and explore its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ranitidine - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminothiazole Core: A Technical Guide to its Discovery, History, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a prominent heterocyclic motif that has firmly established itself as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of aminothiazole compounds, detailing their synthesis, mechanisms of action, and quantitative structure-activity relationships. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

A Journey Through Time: The History of Aminothiazole Compounds

The story of aminothiazole compounds is one of continuous discovery and innovation. Initially recognized for its utility as a building block in the synthesis of sulfur drugs and dyes, the 2-aminothiazole core soon revealed its vast therapeutic potential.[1]

Early Discoveries and Broad-Spectrum Activity:

Early investigations into aminothiazole derivatives unveiled a remarkable breadth of biological activities. These compounds were found to exhibit antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[2] This wide range of effects sparked significant interest in the medicinal chemistry community, leading to the synthesis and evaluation of a multitude of analogs. The versatility of the aminothiazole scaffold became evident as researchers successfully modulated its biological activity through substitutions at various positions of the thiazole ring.

Emergence as a Privileged Scaffold in Drug Discovery:

The 2-aminothiazole functionality's capacity to target a wide range of proteins with high affinity and selectivity solidified its status as a privileged scaffold in drug discovery.[3][4] This has led to the successful development and clinical application of several aminothiazole-containing drugs. Notable examples include:

-

Dasatinib: A potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6]

-

Famotidine: A histamine H2 receptor antagonist that decreases stomach acid production, widely used to treat peptic ulcer disease and gastroesophageal reflux disease.

-

Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.

-

Abafungin: An antifungal agent.[7]

-

Aztreonam: A monobactam antibiotic.[7]

The journey of aminothiazole compounds from simple synthetic intermediates to key components of life-saving medicines highlights the enduring importance of this heterocyclic core in the ongoing quest for novel and effective therapies.

Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of aminothiazole derivatives stems from their ability to modulate critical signaling pathways implicated in various diseases. Two prominent examples are the inhibition of tyrosine kinases by Dasatinib and the inhibition of cyclin-dependent kinases (CDKs) by a class of anticancer aminothiazoles.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[3] Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, effectively blocking its downstream signaling.[6] Beyond BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anticancer activity.[3][6] The inhibition of these kinases disrupts multiple pro-survival and proliferative signaling cascades, ultimately leading to apoptosis of malignant cells.

Aminothiazole-Based CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Aminothiazole-based compounds have been developed as potent inhibitors of CDK2. These inhibitors typically act as ATP-competitive ligands, binding to the ATP pocket of the CDK2/cyclin A complex. This binding event prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby inducing cell cycle arrest at the G1/S transition and promoting apoptosis.

Quantitative Data on Anticancer Activity

The anticancer potency of aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the in vitro cytotoxicity of selected aminothiazole compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [1] |

| A549 (Lung Cancer) | Strong antiproliferative activity | [1] | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [1] |

| SHG-44 (Glioma) | 4.03 | [1] | |

| Compound 28 | A549 (Lung Cancer) | 8.64 | [1] |

| HeLa (Cervical Cancer) | 6.05 | [1] | |

| HT29 (Colon Cancer) | 0.63 | [1] | |

| Karpas299 (Lymphoma) | 13.87 | [1] | |

| Compound S3c | A2780 (Ovarian Cancer) | 15.57 | [8] |

| A2780CISR (Cisplatin-Resistant Ovarian Cancer) | 11.52 | [8] | |

| Compound S5b | A2780 (Ovarian Cancer) | 45.21 ± 2.10 | [8] |

| A2780CISR (Cisplatin-Resistant Ovarian Cancer) | 28.65 ± 1.45 | [8] | |

| Compound S6c | A2780 (Ovarian Cancer) | 67.34 ± 3.42 | [8] |

| A2780CISR (Cisplatin-Resistant Ovarian Cancer) | 43.19 ± 2.20 | [8] |

Table 2: In Vitro Kinase Inhibitory Activity of Selected Aminothiazole-Based CDK Inhibitors

| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) |

| Roscovitine | 700 | 650 | >100,000 | 160 | - |

| AZD5438 | 6 | 16 | >10,000 | 69 | 20 |

| PHA-793887 | 8 | >50 | >50 | 5 | >50 |

Experimental Protocols

Reproducible and detailed experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for the synthesis of a representative aminothiazole compound and for key biological assays.

Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes the classic Hantzsch synthesis for the preparation of 2-amino-4-methylthiazole from chloroacetone and thiourea.

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide

-

Diethyl ether

-

500-mL flask with reflux condenser, dropping funnel, and mechanical stirrer

-

Separatory funnel

Procedure:

-

Suspend 76 g (1 mole) of thiourea in 200 cc. of water in a 500-cc. flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Start the stirrer and add 92.5 g (80 cc., 1 mole) of chloroacetone dropwise over thirty minutes. The temperature will rise as the thiourea dissolves.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide with cooling.

-

Separate the upper, oily layer in a separatory funnel.

-

Extract the aqueous layer three times with a total of 300 cc. of diethyl ether.

-

Combine the dark red oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.

-

Filter the solution to remove any tar.

-

Remove the ether by distillation on a steam bath.

-

Distill the remaining oil under reduced pressure. Collect the 2-amino-4-methylthiazole fraction at 117–120°C/8 mm or 130–133°C/18 mm.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Materials:

-

Recombinant CDK2/Cyclin A2 Kinase Enzyme System

-

ADP-Glo™ Kinase Assay Kit

-

Test Inhibitor dissolved in DMSO

-

Substrate (e.g., Histone H1)

-

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well low volume plate

-

Luminometer

Procedure:

-

Dilute the enzyme, substrate, ATP, and inhibitors in Kinase Buffer.

-

In a 384-well low volume plate, add 1 µl of the test inhibitor or 5% DMSO (control).

-

Add 2 µl of the enzyme solution.

-

Add 2 µl of the substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[5][7]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium with fetal bovine serum and antibiotics

-

96-well plates

-

Test compounds (aminothiazole derivatives)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value from the dose-response curve.

Conclusion

The 2-aminothiazole scaffold continues to be a cornerstone of modern medicinal chemistry. Its rich history of discovery and development, coupled with its proven therapeutic versatility, ensures its continued relevance in the search for novel drugs. This technical guide has provided a comprehensive overview of the key aspects of aminothiazole chemistry and biology, from its historical origins to its intricate mechanisms of action and the experimental methodologies used for its evaluation. As our understanding of disease pathways deepens, the rational design and synthesis of new aminothiazole derivatives hold immense promise for addressing unmet medical needs and improving human health.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. scienceopen.com [scienceopen.com]

Spectroscopic and Analytical Profile of 4-(2-Aminoethyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of the compound 4-(2-Aminoethyl)-1,3-thiazol-2-amine. Due to the absence of experimentally derived public data, this document presents a predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide includes tabulated summaries of predicted spectroscopic data, detailed general experimental protocols for acquiring such data, and a workflow for the spectroscopic analysis of a novel chemical entity. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of thiazole-containing compounds in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole core functionalized with an aminoethyl side chain. The 2-aminothiazole moiety is a recognized pharmacophore present in numerous biologically active molecules. A thorough understanding of the spectroscopic characteristics of this compound is essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a predictive yet comprehensive spectroscopic profile to aid in these endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components: a 2-aminothiazole ring and a primary aminoethyl group.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiazole-H | ~6.5 - 7.0 | s | 1H |

| -CH₂- (thiazole side chain) | ~2.8 - 3.2 | t | 2H |

| -CH₂- (amino side chain) | ~2.6 - 3.0 | t | 2H |

| -NH₂ (thiazole ring) | ~7.0 - 7.5 | s (broad) | 2H |

| -NH₂ (side chain) | ~2.0 - 3.0 | s (broad) | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the amine proton signals is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Thiazole, C-NH₂) | ~168 - 172 |

| C4 (Thiazole, C-CH₂) | ~145 - 150 |

| C5 (Thiazole, C-H) | ~105 - 110 |

| -CH₂- (thiazole side chain) | ~35 - 40 |

| -CH₂- (amino side chain) | ~40 - 45 |

Note: The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the thiazole ring.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) | Asymmetric and symmetric stretching of the two NH₂ groups.[1] |

| C-H Stretch (aromatic) | ~3100 | Medium | Thiazole C-H stretch. |

| C-H Stretch (aliphatic) | 2950 - 2850 | Medium | CH₂ stretching vibrations. |

| N-H Bend (primary amine) | 1650 - 1580 | Medium-Strong | Scissoring vibration of the NH₂ groups.[1] |

| C=N Stretch (thiazole ring) | ~1620 | Medium-Strong | Imine stretching within the thiazole ring. |

| C=C Stretch (thiazole ring) | ~1550 | Medium | Aromatic-like ring stretching. |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong | Stretch of the C-NH₂ bond on the thiazole ring.[1] |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium | Stretch of the C-NH₂ bond in the ethyl side chain.[1] |

| N-H Wag (primary amine) | 910 - 665 | Broad, Strong | Out-of-plane bending of the NH₂ groups.[1] |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

| m/z | Predicted Fragment Ion | Description |

| 143 | [C₅H₉N₃S]⁺ | Molecular ion (M⁺). |

| 126 | [C₅H₆N₂S]⁺ | Loss of NH₃ from the side chain. |

| 113 | [C₄H₅N₂S]⁺ | Alpha-cleavage with loss of the ethylamine side chain. |

| 99 | [C₃H₃N₂S]⁺ | Fragmentation of the thiazole ring. |

| 44 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine side chain. |

| 30 | [CH₄N]⁺ | Common fragment from primary amines resulting from alpha-cleavage.[2][3] |

Note: The fragmentation pattern in mass spectrometry is highly dependent on the ionization method and energy.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

The final solution height in the NMR tube should be around 4-5 cm.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire a single scan to check the signal-to-noise ratio. If necessary, increase the number of scans.

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Set the appropriate spectral width and acquisition time for each type of spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-